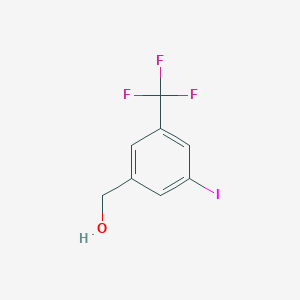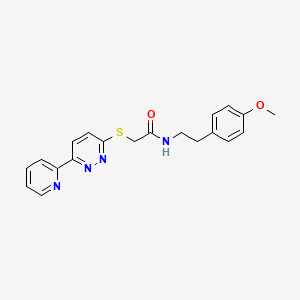
N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, also known as MPTAT, is a chemical compound that has been studied for its potential applications in scientific research.
科学的研究の応用
Chemical Synthesis and Reactivity
Research on related compounds has led to the development of novel synthetic routes and the exploration of chemical reactivity. For example, studies have demonstrated the synthesis of various derivatives of pyridazinone and pyridine, aiming at potential applications in drug development and organic chemistry. The focus has been on creating compounds with specific structural features that could influence their biological activities or enhance their reactivity for further transformations (Drescher, Öhler, & Zbiral, 1991).
Pharmacological Applications
Several studies have synthesized and evaluated the biological activities of compounds structurally similar to N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, focusing on their potential as therapeutic agents. For instance, derivatives have been assessed for their antiproliferative, anticonvulsant, and antimicrobial activities, indicating the potential for the development of new therapeutic agents based on this chemical scaffold. These activities include inhibition of cancer cell proliferation, potential anticonvulsant effects, and antimicrobial properties, showcasing the versatility of these compounds in drug discovery (Severina et al., 2020).
Molecular Docking and Enzyme Inhibitory Studies
Research has also extended to molecular docking and enzyme inhibitory studies to understand the interaction mechanisms of these compounds with biological targets. This includes evaluating their potential to inhibit enzymes relevant to disease processes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, providing insights into their therapeutic potential and guiding the design of more potent inhibitors (Virk et al., 2018).
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-16-7-5-15(6-8-16)11-13-22-19(25)14-27-20-10-9-18(23-24-20)17-4-2-3-12-21-17/h2-10,12H,11,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRTLGYEMTKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

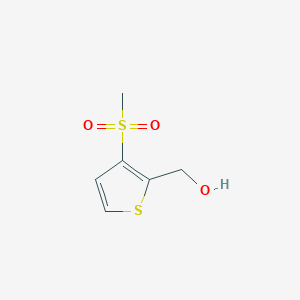
![rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride](/img/structure/B2815376.png)
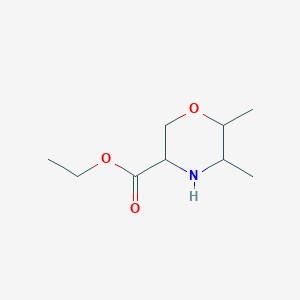
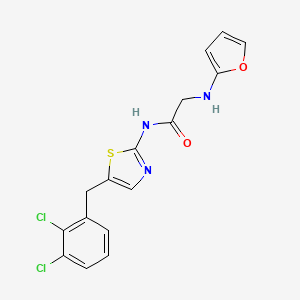
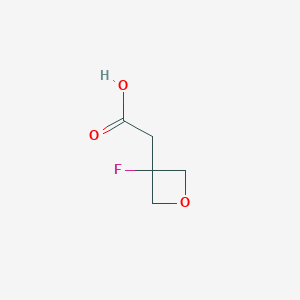
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2815384.png)
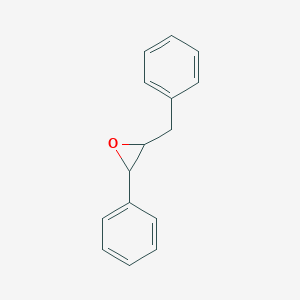


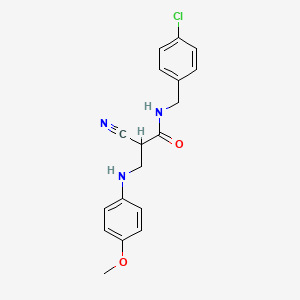
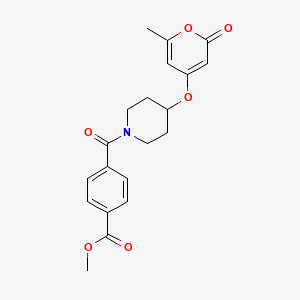
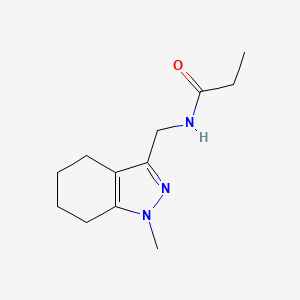
![1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2815392.png)
